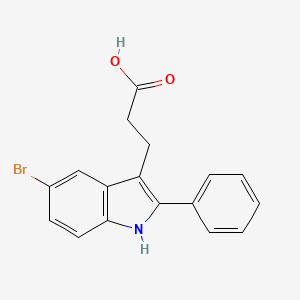
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid is an indolyl carboxylic acid, a significant heterocyclic system in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They have been found in many important synthetic drug molecules and have shown various biologically vital properties .
Synthesis Analysis
Indoles, both natural and synthetic, have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 572.9±50.0 °C and the predicted density is 1.514±0.06 g/cm3 .Scientific Research Applications
Novel Indole-Based Scaffolds and Urease Inhibitors
Researchers have developed novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. These compounds, synthesized through a sequence of transformations starting from 4-(1H-indol-3-yl)butanoic acid, exhibit competitive inhibition against the urease enzyme, with one compound showing a Ki value of 0.003 μM. The study suggests these molecules as valuable therapeutic agents in drug design programs, highlighting their potential in treating diseases related to urease activity (Nazir et al., 2018).
cPLA2α Inhibitors for Inflammatory Diseases
Another study describes the design and synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme involved in inflammatory processes. These compounds were developed from a screening-hit compound, showing potent inhibitory activity against cPLA2α. The optimized compound demonstrated efficacy in animal models of inflammation, presenting a new class of anti-inflammatory agents (Tomoo et al., 2014).
Renewable Building Blocks for Material Science
Research on phloretic acid, a naturally occurring phenolic compound, explores its use as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to phenol, enabling the development of materials with specific properties of benzoxazine, which are significant for a wide range of applications in materials science (Trejo-Machin et al., 2017).
Propionic Acid Recovery from Aqueous Phase
The study on the recovery of propionic acid from aqueous phases through reactive extraction using quaternary amine highlights the importance of propionic acid in various industries and the need for efficient recovery methods from fermentation broths. The research provides valuable data for designing reactive extraction processes for propionic acid recovery, contributing to sustainable chemical processing (Keshav et al., 2009).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the research of 3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid and similar compounds could involve further exploration of their therapeutic potential and the development of new useful derivatives .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in cellular processes . These interactions often result in the inhibition or activation of certain biochemical pathways, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-(5-bromo-2-phenyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFIBQJJZBJHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone](/img/structure/B2764854.png)

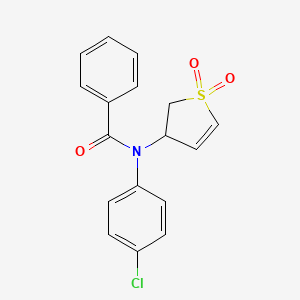
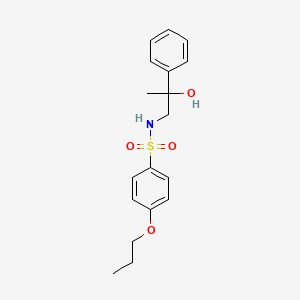

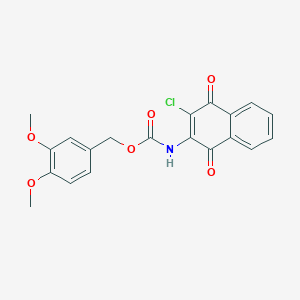
![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2764863.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide](/img/structure/B2764864.png)

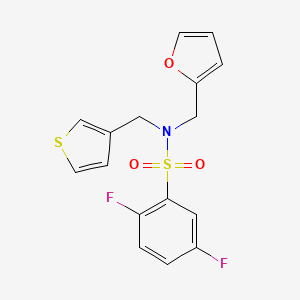
![2-[(3-Methoxy-3-oxopropyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2764867.png)
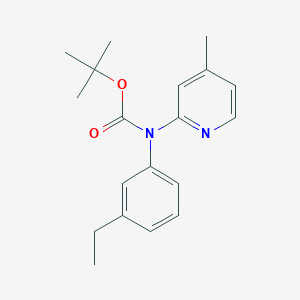
![3-{[(4-chlorobenzoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2764869.png)